Phenyl hydroxy(methyl)carbamate
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Overview
Description
Phenyl hydroxy(methyl)carbamate is an organic compound with the molecular formula C8H9NO3. It is a type of carbamate, which is a functional group characterized by the presence of a carbamic acid derivative. Carbamates are widely used in various fields, including medicinal chemistry, agriculture, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl hydroxy(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenol with methyl isocyanate in the presence of a catalyst. Another method includes the reaction of phenyl chloroformate with hydroxylamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Phenyl hydroxy(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate esters, while reduction can produce amines .
Scientific Research Applications
Phenyl hydroxy(methyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl hydroxy(methyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
Phenyl hydroxy(methyl)carbamate can be compared with other carbamate compounds such as:
Methyl carbamate: Similar in structure but with different reactivity and applications.
Ethyl carbamate: Used in different industrial applications and has distinct chemical properties.
Phenyl carbamate: Shares some similarities but differs in its specific uses and reactivity.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a protecting group and its applications in various fields highlight its versatility and importance .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
phenyl N-hydroxy-N-methylcarbamate |
InChI |
InChI=1S/C8H9NO3/c1-9(11)8(10)12-7-5-3-2-4-6-7/h2-6,11H,1H3 |
InChI Key |
USUHIPGXMKIPIV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)OC1=CC=CC=C1)O |
Origin of Product |
United States |
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